molecular formula C15H22ClN3O4 B13752324 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride CAS No. 57462-67-6

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride

Cat. No.: B13752324
CAS No.: 57462-67-6
M. Wt: 343.80 g/mol
InChI Key: XYLUMUDIJHWKSB-UHFFFAOYSA-N
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Description

“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is a synthetic organic compound that belongs to the benzoxazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” typically involves multi-step organic reactions. Common starting materials include substituted anilines and nitrobenzenes. The key steps may involve:

  • Nitration reactions to introduce nitro groups.
  • Cyclization reactions to form the benzoxazinone ring.
  • Alkylation reactions to introduce the diethylaminoethyl group.
  • Hydrochloride salt formation to enhance solubility and stability.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to optimize reaction rates.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diethylaminoethyl group may enhance its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4H-1,4-Benzoxazin-3-one derivatives: Compounds with similar core structures but different substituents.

    Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.

    Aminoethyl derivatives: Compounds with aminoethyl groups attached to various core structures.

Uniqueness

“4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4H-1,4-Benzoxazin-3-one derivatives have garnered attention due to their diverse biological activities. The specific compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2-methyl-6-nitro-, hydrochloride, is a member of this class and has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 57462-78-9

This compound features a benzoxazine core with various substituents that influence its biological activity.

Research indicates that compounds in the benzoxazine class may act through several mechanisms:

  • CB2 Receptor Agonism :
    • Some derivatives have shown selective agonist action for the cannabinoid receptor type 2 (CB2), which is implicated in anti-inflammatory responses without psychotropic effects on the central nervous system .
  • Antitumor Activity :
    • Studies have suggested that related benzamide derivatives exhibit antitumor properties by inhibiting specific kinases involved in cancer progression .
  • Neuroprotective Effects :
    • The compound's structural characteristics suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Agonism of CB2 receptors may reduce inflammation without central side effects.
Antitumor Inhibition of RET kinase activity linked to cancer cell proliferation.
Neuroprotective Potential effects on neurotransmitter systems and neuroinflammation modulation.

Case Study 1: CB2 Receptor Agonism

A study demonstrated that derivatives of benzoxazine compounds could selectively activate CB2 receptors, leading to reduced inflammatory responses in preclinical models. This suggests potential therapeutic applications in conditions like chronic pain and autoimmune diseases .

Case Study 2: Antitumor Efficacy

In a clinical setting, a series of synthesized benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. One notable compound exhibited significant inhibition in both molecular assays and cellular models, suggesting that similar benzoxazine derivatives could be explored for their antitumor properties .

Case Study 3: Neuroprotective Potential

Preliminary research indicated that certain benzoxazine derivatives might protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced apoptosis rates in treated neuronal cell cultures compared to controls.

Properties

CAS No.

57462-67-6

Molecular Formula

C15H22ClN3O4

Molecular Weight

343.80 g/mol

IUPAC Name

diethyl-[2-(2-methyl-6-nitro-3-oxo-1,4-benzoxazin-4-yl)ethyl]azanium;chloride

InChI

InChI=1S/C15H21N3O4.ClH/c1-4-16(5-2)8-9-17-13-10-12(18(20)21)6-7-14(13)22-11(3)15(17)19;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H

InChI Key

XYLUMUDIJHWKSB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])OC(C1=O)C.[Cl-]

Origin of Product

United States

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